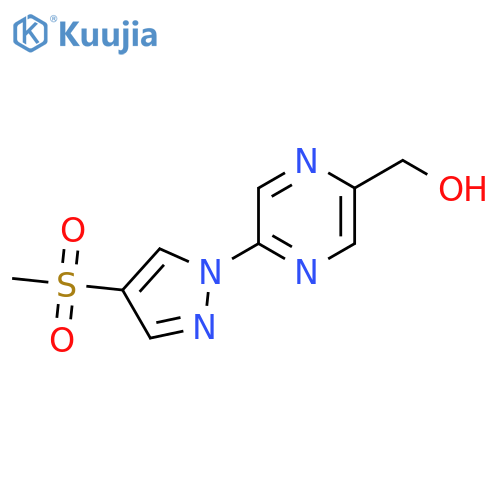Cas no 2138212-07-2 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol)

2138212-07-2 structure
商品名:5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol
5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol
- [5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
- 2138212-07-2
- EN300-1115199
-
- インチ: 1S/C9H10N4O3S/c1-17(15,16)8-3-12-13(5-8)9-4-10-7(6-14)2-11-9/h2-5,14H,6H2,1H3
- InChIKey: ZQGIECCLOJQFHL-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C2C=NC(CO)=CN=2)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.04736137g/mol
- どういたいしつりょう: 254.04736137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 106Ų
5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115199-5g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1115199-1.0g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1115199-0.1g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1115199-0.25g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1115199-0.5g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1115199-1g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1115199-5.0g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1115199-2.5g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1115199-10g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1115199-10.0g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 10g |
$4545.0 | 2023-06-09 |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
2138212-07-2 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol) 関連製品
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬